molecular formula C10H6N2O7S2 B14681085 1-Diazonio-4,6-disulfonaphthalen-2-olate CAS No. 33670-72-3

1-Diazonio-4,6-disulfonaphthalen-2-olate

Cat. No.: B14681085
CAS No.: 33670-72-3
M. Wt: 330.3 g/mol
InChI Key: HAQXHQHMHZQPSF-UHFFFAOYSA-N
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Description

1-Diazonio-4,6-disulfonaphthalen-2-olate is a diazonium salt derived from naphthalene.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Diazonio-4,6-disulfonaphthalen-2-olate is typically synthesized through the diazotization of naphthalene-2-sulfonic acid. The process involves the reaction of naphthalene-2-sulfonic acid with sodium nitrite in the presence of an acid, such as hydrochloric acid, to form the diazonium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Diazonio-4,6-disulfonaphthalen-2-olate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Diazonio-4,6-disulfonaphthalen-2-olate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of azo dyes and other complex organic compounds.

    Biology: Investigated for its potential use in biological staining and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Diazonio-4,6-disulfonaphthalen-2-olate involves its ability to form reactive intermediates, such as free radicals and electrophiles, which can interact with various molecular targets. These interactions can lead to the modification of biomolecules, such as proteins and nucleic acids, resulting in various biological effects .

Comparison with Similar Compounds

  • 1-Diazonio-4-sulfonaphthalen-2-olate
  • 1-Diazonio-5-sulfonaphthalen-2-olate
  • 1-Diazonio-6-sulfonaphthalen-2-olate

Comparison: 1-Diazonio-4,6-disulfonaphthalen-2-olate is unique due to the presence of two sulfonic acid groups, which enhance its solubility and reactivity compared to similar compounds with only one sulfonic acid group. This increased reactivity makes it more versatile in various chemical reactions and applications .

Properties

CAS No.

33670-72-3

Molecular Formula

C10H6N2O7S2

Molecular Weight

330.3 g/mol

IUPAC Name

1-diazonio-4,6-disulfonaphthalen-2-olate

InChI

InChI=1S/C10H6N2O7S2/c11-12-10-6-2-1-5(20(14,15)16)3-7(6)9(4-8(10)13)21(17,18)19/h1-4H,(H2-,13,14,15,16,17,18,19)

InChI Key

HAQXHQHMHZQPSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CC(=C2C=C1S(=O)(=O)O)S(=O)(=O)O)[O-])[N+]#N

Origin of Product

United States

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